Cas no 58197-03-8 (2-(2-Thienyl)ethanethioamide)

2-(2-Thienyl)ethanethioamide is a sulfur-containing organic compound featuring a thienyl group linked to an ethanethioamide moiety. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and thioamide derivatives. Its thienyl group enhances electronic properties, facilitating applications in pharmaceuticals, agrochemicals, and material science. The compound’s stability and well-defined reactivity profile allow for precise functionalization, supporting the development of specialized chemical entities. Its compatibility with cross-coupling and condensation reactions further broadens its utility in synthetic chemistry. Proper handling under inert conditions is recommended due to its sensitivity to oxidation.
2-(2-Thienyl)ethanethioamide structure
2-(2-Thienyl)ethanethioamide structure
Product Name:2-(2-Thienyl)ethanethioamide
CAS No:58197-03-8
MF:C6H7NS2
MW:157.25647854805
MDL:MFCD08142190
CID:3279168
PubChem ID:5311924
Update Time:2025-11-02

2-(2-Thienyl)ethanethioamide Chemical and Physical Properties

Names and Identifiers

    • 2-THIOPHENEETHANETHIOAMIDE
    • 2-(thiophen-2-yl)ethanethioamide
    • EN300-43558
    • 2-(2-Thienyl)thioacetamide
    • 58197-03-8
    • AKOS000165169
    • ALBB-024308
    • SCHEMBL8309808
    • H34490
    • LUKDARXVJHRFMQ-UHFFFAOYSA-N
    • SY359854
    • LS-07898
    • 2-(2-thienyl)ethanethioamide
    • 2-thiophen-2-ylethanethioamide
    • MFCD08142190
    • STK736609
    • CS-0355811
    • 2-Thiophenethioacetamide
    • 2-(2-Thienyl)ethanethioamide
    • MDL: MFCD08142190
    • Inchi: 1S/C6H7NS2/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H2,7,8)
    • InChI Key: LUKDARXVJHRFMQ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CC(N)=S

Computed Properties

  • Exact Mass: 157.00199157Da
  • Monoisotopic Mass: 157.00199157Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 86.4Ų

2-(2-Thienyl)ethanethioamide Pricemore >>

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2-(2-Thienyl)ethanethioamide Suppliers

Amadis Chemical Company Limited
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(CAS:58197-03-8)2-(2-Thienyl)ethanethioamide
Order Number:A1166571
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:06
Price ($):242.0
Email:sales@amadischem.com

Additional information on 2-(2-Thienyl)ethanethioamide

2-(2-Thienyl)ethanethioamide (CAS No. 58197-03-8): Properties, Applications, and Market Insights

2-(2-Thienyl)ethanethioamide (CAS No. 58197-03-8) is a specialized organic compound with a unique molecular structure that combines a thiophene ring and a thioamide functional group. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical research, material science, and organic synthesis. Researchers and industry professionals frequently search for terms like "2-(2-Thienyl)ethanethioamide uses", "CAS 58197-03-8 properties", and "thiophene derivatives in drug discovery", reflecting growing interest in this niche chemical.

The molecular formula of 2-(2-Thienyl)ethanethioamide is C6H7NS2, with a molecular weight of 157.26 g/mol. Its structure features a thienyl group attached to an ethanethioamide moiety, creating interesting electronic properties that make it valuable for designing novel materials. Recent studies highlighted in platforms like PubMed and ScienceDirect often discuss "thiophene-based bioactive compounds" and "sulfur-containing heterocycles in medicinal chemistry", positioning this compound as relevant to current research trends.

In pharmaceutical applications, 2-(2-Thienyl)ethanethioamide serves as a key intermediate for developing potential therapeutic agents. The thiophene-thioamide combination demonstrates notable bioactivity, with researchers exploring its role in creating molecules targeting various biological pathways. Popular search queries such as "thiophene derivatives as kinase inhibitors" and "sulfur-containing drug candidates 2024" reflect the compound's relevance to modern drug discovery efforts.

The material science field has shown increasing interest in 2-(2-Thienyl)ethanethioamide derivatives for developing advanced organic semiconductors. The compound's conjugated system and electron-rich thiophene ring contribute to charge transport properties, making it valuable for organic electronic devices. Industry reports frequently mention growing demand for "high-performance organic electronic materials" and "thiophene-based conductive polymers", aligning with this application area.

Synthetic chemists value 2-(2-Thienyl)ethanethioamide as a versatile building block for constructing complex heterocyclic systems. The compound's reactive thioamide group participates in various condensation and cyclization reactions, enabling access to diverse molecular architectures. Laboratory professionals often search for "thiophene-thioamide coupling reactions" and "heterocycle synthesis methods 2024", indicating sustained interest in its synthetic utility.

From a commercial perspective, 2-(2-Thienyl)ethanethioamide remains a specialty chemical with limited but growing market presence. Suppliers typically offer it in research quantities (100mg to 25g), with purity grades ranging from 95% to 98%. Market analysts note increasing inquiries about "small-volume specialty chemicals" and "research-scale heterocyclic compounds", suggesting expanding opportunities for this niche product.

Quality control of 2-(2-Thienyl)ethanethioamide typically involves HPLC analysis, with characterization by 1H NMR, 13C NMR, and mass spectrometry. Researchers emphasize the importance of proper storage conditions (typically 2-8°C under inert atmosphere) to maintain stability. Common technical questions include "NMR data for CAS 58197-03-8" and "handling guidelines for thioamide compounds", reflecting practical concerns among end-users.

Recent patent literature reveals innovative applications of 2-(2-Thienyl)ethanethioamide derivatives in areas ranging from organic LEDs to antimicrobial agents. The compound's structural features enable diverse modifications, making it attractive for intellectual property development. Technology scouts frequently search for "emerging applications of thiophene derivatives" and "patent trends in heterocyclic chemistry", highlighting its innovation potential.

Environmental and safety considerations for 2-(2-Thienyl)ethanethioamide follow standard laboratory chemical protocols. While not classified as hazardous under major regulatory frameworks, proper personal protective equipment (PPE) including gloves and eye protection is recommended during handling. Workplace safety searches often include terms like "chemical handling best practices" and "laboratory safety for sulfur compounds".

The future outlook for 2-(2-Thienyl)ethanethioamide appears promising, particularly in pharmaceutical research and advanced materials development. As interest grows in "structure-activity relationships of thiophene compounds" and "sustainable synthetic methodologies", this compound is well-positioned to maintain relevance in specialized chemical applications. Continued research may uncover additional applications that further expand its utility across scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:58197-03-8)2-(2-Thienyl)ethanethioamide
A1166571
Purity:99%
Quantity:1g
Price ($):242.0
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